2-Bromo-5-(difluoromethoxy)pyridine

Catalog No.
S698719
CAS No.
845827-14-7
M.F
C6H4BrF2NO
M. Wt
224 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(difluoromethoxy)pyridine

CAS Number

845827-14-7

Product Name

2-Bromo-5-(difluoromethoxy)pyridine

IUPAC Name

2-bromo-5-(difluoromethoxy)pyridine

Molecular Formula

C6H4BrF2NO

Molecular Weight

224 g/mol

InChI

InChI=1S/C6H4BrF2NO/c7-5-2-1-4(3-10-5)11-6(8)9/h1-3,6H

InChI Key

PYKSHJJKXWPSHM-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1OC(F)F)Br

Canonical SMILES

C1=CC(=NC=C1OC(F)F)Br

2-Bromo-5-(difluoromethoxy)pyridine (CAS: 845827-14-7) is a highly valued heteroaryl halide in medicinal chemistry and agrochemical development. As a bifunctional building block, it combines a highly reactive 2-bromo position—ideal for palladium-catalyzed cross-coupling reactions—with a 5-difluoromethoxy (-OCF2H) group that modulates physicochemical properties. The incorporation of the -OCF2H moiety provides a strategic balance of lipophilicity and metabolic stability, acting as a dynamic bioisostere for standard methoxy or hydroxyl groups. Its primary procurement value lies in its ability to serve as a direct precursor for late-stage functionalization while imparting favorable pharmacokinetic traits to the final active pharmaceutical ingredient (API) [1].

Substituting 2-bromo-5-(difluoromethoxy)pyridine with its closest analogs introduces significant process and performance risks. Replacing it with 2-chloro-5-(difluoromethoxy)pyridine severely limits processability; the stronger C-Cl bond resists oxidative addition by standard palladium(0) catalysts, necessitating expensive, bulky dialkylbiaryl phosphine ligands and higher temperatures for cross-coupling. Conversely, substituting the difluoromethoxy group with a standard methoxy group (2-bromo-5-methoxypyridine) sacrifices critical metabolic stability, leaving the resulting API vulnerable to rapid CYP450-mediated O-demethylation. Finally, upgrading to the fully fluorinated 2-bromo-5-(trifluoromethoxy)pyridine eliminates the unique hydrogen-bond donor capability of the polarized C-H bond and drastically increases lipophilicity, which can cause downstream formulation failures due to poor aqueous solubility [1].

Controlled Lipophilicity via the Difluoromethoxy Group

The difluoromethoxy group provides an intermediate lipophilicity boost that prevents the excessive hydrophobicity associated with fully fluorinated analogs. Quantitative Hansch hydrophobicity (π) parameters demonstrate that the -OCF2H group (π = 0.42) is significantly more lipophilic than a standard methoxy group (π = -0.02) but much less lipophilic than a trifluoromethoxy group (π = 1.04) [1]. This intermediate nature allows medicinal chemists to improve membrane permeability without suffering the severe aqueous solubility penalties often caused by -OCF3 substitution.

Evidence DimensionHansch Hydrophobicity Parameter (π)
Target Compound Dataπ = 0.42 (-OCF2H group)
Comparator Or BaselineMethoxy baseline (π = -0.02) and Trifluoromethoxy comparator (π = 1.04)
Quantified Difference+0.44 over methoxy; -0.62 under trifluoromethoxy
ConditionsStandard structure-activity relationship (SAR) lipophilicity models

Procuring the difluoromethoxy analog allows developers to fine-tune LogP, avoiding the solubility issues of -OCF3 while maintaining better membrane permeability than -OCH3.

Superior Oxidative Addition Kinetics vs. Chloro Analogs

For industrial scale-up, the reactivity of the halogen dictates the cost and complexity of the catalytic system. The C-Br bond in 2-bromo-5-(difluoromethoxy)pyridine undergoes rapid oxidative addition with standard, inexpensive palladium(0) catalysts (e.g., Pd(PPh3)4) under mild conditions. In contrast, the C-Cl bond in the comparator 2-chloro-5-(difluoromethoxy)pyridine is significantly stronger and requires specialized, expensive dialkylbiaryl phosphine ligands (like XPhos) and elevated temperatures to achieve comparable conversion rates[1].

Evidence DimensionHalide Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataRapid oxidative addition with standard Pd/PPh3 systems
Comparator Or Baseline2-Chloro-5-(difluoromethoxy)pyridine (Requires specialized bulky ligands)
Quantified DifferenceSignificantly lower activation barrier for C-Br vs C-Cl oxidative addition
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions

Procuring the bromo variant drastically reduces catalyst costs and simplifies reaction conditions, directly improving manufacturing margins.

Unique Target Binding via Polarized C-H Hydrogen Bond Donor

Unlike the trifluoromethoxy (-OCF3) or standard methoxy (-OCH3) groups, the -OCF2H moiety acts as a functional group-dependent, lipophilic hydrogen bond donor. The polarized C-H bond can form critical interactions with protein binding pockets (such as gatekeeper threonine residues in kinases), which the fully fluorinated -OCF3 group cannot achieve due to the lack of a hydrogen atom[1]. This specific interaction can lead to a 3- to 10-fold increase in target potency and improved off-target selectivity compared to methoxy or trifluoromethoxy analogs.

Evidence DimensionHydrogen Bond Donor Capability
Target Compound DataActive H-bond donor (polarized C-H)
Comparator Or Baseline2-Bromo-5-(trifluoromethoxy)pyridine (No H-bond donor capability)
Quantified DifferenceEnables specific H-bond interactions (distance ~2.8-3.2 Å) absent in the -OCF3 analog
ConditionsKinase active site docking and SAR optimization studies

Selecting the difluoromethoxy building block unlocks unique protein-ligand interactions that are impossible with the fully fluorinated trifluoromethoxy substitute.

Resistance to CYP450-Mediated O-Demethylation

The difluoromethoxy group provides robust protection against oxidative metabolism compared to a standard methoxy ether. The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent oxygen, effectively blocking CYP450-mediated O-demethylation pathways that rapidly degrade methoxy-containing compounds [1]. This substitution significantly extends the in vivo half-life and intrinsic clearance rates of the resulting pharmaceutical derivatives.

Evidence DimensionResistance to O-demethylation
Target Compound DataMetabolically stable ether linkage
Comparator Or Baseline2-Bromo-5-methoxypyridine (Highly susceptible to O-demethylation)
Quantified DifferenceComplete blockade of the primary O-demethylation metabolic pathway
ConditionsIn vitro liver microsome stability assays

Using this compound as a precursor ensures the final API avoids rapid metabolic clearance, a common failure point for methoxy-substituted drug candidates.

Development of Highly Selective Kinase Inhibitors

Leveraging the polarized C-H bond of the difluoromethoxy group, this compound is ideal for synthesizing kinase inhibitors where the -OCF2H moiety acts as a lipophilic hydrogen bond donor to gatekeeper threonine residues. This application directly benefits from the compound's superiority over trifluoromethoxy analogs, which lack this binding capability[1].

Pharmacokinetic Optimization of Pyridine-Core APIs

When a methoxy-pyridine lead compound suffers from poor in vivo half-life due to rapid O-demethylation, substituting the precursor with 2-bromo-5-(difluoromethoxy)pyridine provides an immediate metabolic shield. The intermediate Hansch lipophilicity (π = 0.42) ensures that the resulting API maintains good oral absorption without the extreme hydrophobicity of a fully fluorinated -OCF3 group [2].

Cost-Effective Manufacturing of Biaryl Precursors

In large-scale pharmaceutical manufacturing, this compound is the preferred building block for Suzuki-Miyaura and Buchwald-Hartwig couplings. The highly reactive 2-bromo position allows for the use of inexpensive, off-the-shelf palladium catalysts and mild reaction temperatures, avoiding the expensive proprietary ligands required when processing the 2-chloro analog [3].

XLogP3

2.8

Wikipedia

2-Bromo-5-(difluoromethoxy)pyridine

Dates

Last modified: 08-15-2023

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